molecular formula C19H23N3O2 B12776575 Preechinulin CAS No. 21008-43-5

Preechinulin

Cat. No.: B12776575
CAS No.: 21008-43-5
M. Wt: 325.4 g/mol
InChI Key: LVPZJIGICMPWFH-NHYWBVRUSA-N
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Description

Preechinulin is a naturally occurring indole diketopiperazine alkaloid, primarily isolated from marine fungi such as Aspergillus species. It is known for its unique structure and diverse biological activities, making it a compound of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: Preechinulin can be synthesized through a stereoselective synthetic method involving the intramolecular cyclization of diketopiperazine moieties. The cyclization process typically occurs at temperatures around 80°C to 110°C, with minimal racemization of the stereogenic centers . Another method involves the base-induced coupling of 1,4-diacetyl-3-{[(tert-butyldimethylsilyl)oxy]methyl}piperazine-2,5-dione with aldehydes, followed by treatment with tetra-n-butylammonium fluoride .

Industrial Production Methods: Industrial production of this compound is not well-documented, but it likely involves large-scale fermentation of marine fungi, followed by extraction and purification processes. The specific conditions and methodologies may vary depending on the source organism and desired yield.

Chemical Reactions Analysis

Types of Reactions: Preechinulin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is a substrate for cytochrome P450 monooxygenase, which catalyzes the formation of double bonds in its structure .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include dimethylallyl diphosphate, which is used in prenylation reactions. The conditions for these reactions typically involve specific enzymes such as prenyltransferases and cytochrome P450 monooxygenases .

Major Products Formed: Major products formed from the reactions of this compound include neoechinulin A, tardioxopiperazine B, and variecolorin L. These products result from specific prenylation and oxidation reactions .

Comparison with Similar Compounds

Preechinulin is structurally similar to other indole diketopiperazine alkaloids such as neoechinulin A, neoechinulin B, and isoechinulin A. it is unique in its specific prenylation patterns and biological activities . Neoechinulin A, for example, has a single bond between C-12 and C-20, whereas this compound has additional single bonds between C-8 and C-9 and between C-12 and C-20 .

Similar Compounds

  • Neoechinulin A
  • Neoechinulin B
  • Isoequinulin A
  • Cryptoechunilin

This compound’s unique structure and diverse biological activities make it a valuable compound for further research and potential therapeutic applications.

Properties

CAS No.

21008-43-5

Molecular Formula

C19H23N3O2

Molecular Weight

325.4 g/mol

IUPAC Name

(3S,6S)-3-methyl-6-[[2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]methyl]piperazine-2,5-dione

InChI

InChI=1S/C19H23N3O2/c1-5-19(3,4)16-13(12-8-6-7-9-14(12)21-16)10-15-18(24)20-11(2)17(23)22-15/h5-9,11,15,21H,1,10H2,2-4H3,(H,20,24)(H,22,23)/t11-,15-/m0/s1

InChI Key

LVPZJIGICMPWFH-NHYWBVRUSA-N

Isomeric SMILES

C[C@H]1C(=O)N[C@H](C(=O)N1)CC2=C(NC3=CC=CC=C32)C(C)(C)C=C

Canonical SMILES

CC1C(=O)NC(C(=O)N1)CC2=C(NC3=CC=CC=C32)C(C)(C)C=C

Origin of Product

United States

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